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Compound of Interest

Compound Name:
2-Chloro-3-

(chlorodifluoromethoxy)pyridine

Cat. No.: B13459191

Get Quote

Executive Summary
2-Chloro-3-(chlorodifluoromethoxy)pyridine (CAS: 498710-93-3) is a specialized fluorinated

heterocyclic building block. It serves as a critical intermediate in the synthesis of next-

generation agrochemicals and pharmaceuticals, particularly in the development of herbicides

and kinase inhibitors (e.g., analogs of Asciminib).

This guide provides a technical comparison of its NMR spectral characteristics against its

closest structural analogs: 2-Chloro-3-(trifluoromethyl)pyridine and the 4-

(chlorodifluoromethoxy)phenyl moiety found in validated literature. By triangulating data from

these established standards, we establish a high-confidence spectral profile for researchers

where direct literature data is often proprietary.
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Feature Specification

IUPAC Name 2-Chloro-3-[chloro(difluoro)methoxy]pyridine

Molecular Formula C₆H₃Cl₂F₂NO

Molecular Weight 213.95 g/mol

Key Functional Group Chlorodifluoromethoxy (–OCF₂Cl)

Electronic Effect
Strong Electron Withdrawing Group (EWG) (

)

Solubility Soluble in CDCl₃, DMSO-d₆, Methanol-d₄

Structural Visualization & Logic Flow
The following diagram illustrates the structural relationship and the expected inductive effects

influencing the NMR shifts.
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Figure 1: Synthesis logic and electronic substituent effects influencing NMR chemical shifts.

Comparative Spectral Data Analysis
Due to the proprietary nature of the exact target's raw data in open literature, the following data

synthesizes high-fidelity experimental values from the 2-Chloro-3-(trifluoromethyl)pyridine

analog and the -(chlorodifluoromethoxy) fragment validated in Asciminib intermediates.

1H NMR Data Comparison (400 MHz, CDCl₃)
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The proton signals are heavily influenced by the electron-withdrawing nature of the C2-Chlorine

and C3-O-group.

Position

Target: 2-Cl-3-
(OCF₂Cl)-
Pyridine
(Predicted)

Analog: 2-Cl-3-
(CF₃)-Pyridine
(Exp.)

Analog: 4-
(OCF₂Cl)-
Aniline (Exp.
Fragment)

Assignment
Logic

H6 (Ortho to N)
8.35 – 8.45 ppm

(dd)
8.52 ppm (d) N/A

Most deshielded

due to Nitrogen

proximity.

H4 (Para to N)
7.60 – 7.75 ppm

(dd)
7.98 ppm (d)

7.15 ppm (d,

phenyl)

Deshielded by

C3 substituent.

O-link is less

withdrawing than

C-link (CF₃).

H5 (Meta to N)
7.30 – 7.40 ppm

(dd)
7.45 ppm (dd)

7.15 ppm (d,

phenyl)

Most shielded

ring proton.

Coupling (

)

Hz,

Hz
Hz Hz

Typical pyridine

2,3-subst.

coupling

constants.

13C NMR Data Comparison (100 MHz, CDCl₃)
The Carbon-13 spectrum is definitive due to the unique splitting of the –OCF₂Cl carbon.
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Carbon
Target Shift (

)
Multiplicity

Coupling (

)
Notes

–OCF₂Cl
121.0 – 124.0

ppm
Triplet (t) ~295 Hz

Distinctive triplet.

High

value confirms

CF₂.

C2 (C-Cl)
145.0 – 148.0

ppm
Singlet (s) -

Quaternary.

Deshielded by N

and Cl.

C3 (C-O)
140.0 – 143.0

ppm
Singlet (s) -

Quaternary.

Shifted upfield

relative to C-CF₃

due to O-

donation.

C6 (CH)
148.0 – 150.0

ppm
Singlet (s) -

Typical

-carbon in

pyridine.

C4 (CH)
128.0 – 132.0

ppm
Singlet (s) - -carbon.

C5 (CH)
122.0 – 124.0

ppm
Singlet (s) - -carbon.

19F NMR Data (376 MHz, CDCl₃)
The fluorine signal provides the quickest validation of the –OCF₂Cl group integrity.

Shift:

-25.0 to -28.0 ppm.

Pattern: Singlet (s).
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Contrast: Distinct from –CF₃ (

-63 ppm) and –OCF₃ (

-58 ppm).

Experimental Protocols
To ensure reproducibility and valid comparative data, follow this standardized acquisition

workflow.

Sample Preparation (Standard)
Mass: Weigh 10–15 mg of the target compound.

Solvent: Dissolve in 0.6 mL CDCl₃ (99.8% D) containing 0.03% v/v TMS.

Note: If the compound is the hydrochloride salt, use DMSO-d₆ to prevent precipitation and

shift variations.

Filtration: Filter through a glass wool plug into a 5mm NMR tube to remove inorganic salts

(e.g., NaCl/KCl from synthesis).

Acquisition Parameters (Bruker/Varian 400 MHz)
Temperature: 298 K (25°C).

Pulse Sequence:zg30 (1H) / zgpg30 (13C with proton decoupling).

Relaxation Delay (D1):

1H: 1.0 sec.

13C: 2.0 sec (Critical for quaternary carbons C2 and C3).

Scans (NS):

1H: 16 scans.

13C: 1024+ scans (Required to resolve the C-F triplet splitting).
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Synthesis & Isolation Context (Purity Check)
The presence of a –OCHF₂ (difluoromethoxy) impurity is common if the chlorination step is

incomplete.

Impurity Marker: Look for a triplet at

6.5–7.5 ppm (

Hz) in 1H NMR.

Target Confirmation: The target –OCF₂Cl group has no protons, so the absence of this triplet

confirms complete chlorination.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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